molecular formula C21H16ClNO3 B6525601 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate CAS No. 1007678-95-6

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate

Cat. No.: B6525601
CAS No.: 1007678-95-6
M. Wt: 365.8 g/mol
InChI Key: WKNIASDQRWTZOI-RUDMXATFSA-N
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Description

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate is an organic compound that features a combination of pyridine, phenyl, and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridinyl Ethenyl Intermediate: This step involves the reaction of pyridine-2-carbaldehyde with a suitable reagent to form the pyridinyl ethenyl intermediate.

    Coupling with Phenyl Acetate: The intermediate is then coupled with phenyl acetate under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di(4-pyridyl)ethylene: This compound shares structural similarities with 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate and is used in similar applications.

    Tetra(4-pyridylphenyl)ethylene:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO3/c22-17-7-12-19(13-8-17)25-15-21(24)26-20-10-5-16(6-11-20)4-9-18-3-1-2-14-23-18/h1-14H,15H2/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNIASDQRWTZOI-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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